molecular formula C13H7Cl2FO2 B6407222 3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid CAS No. 1261898-44-5

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid

Cat. No.: B6407222
CAS No.: 1261898-44-5
M. Wt: 285.09 g/mol
InChI Key: RFFQTOIHRIIPIX-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 5-position of the benzoic acid ring and a 2,3-dichlorophenyl substituent at the 3-position. Halogenated benzoic acids are often explored for their bioactivity, including antimicrobial, anti-inflammatory, or enzyme-inhibitory properties, influenced by electronic effects of substituents .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFQTOIHRIIPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691186
Record name 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-44-5
Record name 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with 5-fluorobenzoic acid, which is esterified to protect the carboxylic acid group during subsequent reactions. Methyl or ethyl esters are typically employed due to their stability under Friedel-Crafts conditions. The esterified derivative reacts with 2,3-dichlorophenyl acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. Dichloromethane serves as the preferred solvent, maintaining a reaction temperature between 0–5°C to minimize side reactions.

The mechanism proceeds through the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring of the fluorobenzoate ester. The fluorine atom’s strong meta-directing effect ensures precise placement of the dichlorophenyl group at the 3-position of the benzoic acid framework.

Workup and Isolation

Post-acylation, the reaction mixture is quenched with ice-cold water to precipitate the aluminum hydroxide byproducts. The crude product is extracted using dichloromethane, washed with sodium bicarbonate to remove residual acid, and dried over anhydrous sodium sulfate. Column chromatography with hexane/ethyl acetate (4:1) typically achieves purification, yielding the acylated ester intermediate in 65–72% efficiency.

Hydrolysis of Ester Intermediates to Carboxylic Acid

The final step involves hydrolyzing the ester-protected intermediate to regenerate the carboxylic acid functionality. This transformation is critical for achieving the target compound’s bioactive conformation.

Alkaline Hydrolysis Conditions

Aqueous lithium hydroxide (LiOH) is the reagent of choice for ester cleavage due to its rapid reaction kinetics and compatibility with sensitive aryl halides. A representative procedure involves refluxing the ester intermediate in a 2M LiOH solution at 55°C for 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a chloroform-methanol (8:2) mobile phase.

Acidic Workup and Crystallization

Following hydrolysis, the mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the crude carboxylic acid. Recrystallization from ethanol-water (7:3) affords pure this compound as white crystalline solids, with melting points consistently observed at 178–181°C. The overall yield for this two-step process ranges from 58–65%, depending on the purity of the ester intermediate.

Alternative Synthesis via Acid Chloride Intermediates

An alternative pathway employs the direct coupling of 5-fluorobenzoyl chloride with 2,3-dichlorophenyl Grignard reagents, bypassing the need for ester protection.

Generation of 5-Fluorobenzoyl Chloride

Thionyl chloride (SOCl₂) reacts with 5-fluorobenzoic acid under reflux conditions (75°C, 4 hours) to produce the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure, yielding a pale-yellow liquid that is immediately reactive toward organometallic reagents.

Nucleophilic Acyl Substitution

The acid chloride intermediate is treated with 2,3-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This low-temperature protocol suppresses undesired ketone formation and enhances regioselectivity. After quenching with ammonium chloride, the product is extracted into diethyl ether and purified via flash chromatography.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Route Acid Chloride Route
Overall Yield58–65%45–52%
Reaction Steps23
Purification ComplexityModerateHigh
Scalability>100 g<50 g
Byproduct FormationMinimalSignificant

The Friedel-Crafts method demonstrates superior yield and scalability, making it preferable for industrial applications. However, the acid chloride route offers finer control over stereochemistry in research-scale syntheses.

Regioselective Fluorination Strategies

Introducing fluorine at the 5-position requires careful consideration of directing effects during precursor synthesis. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on 3-(2,3-dichlorophenyl)benzoic acid derivatives has been explored but results in lower regioselectivity (72:28 para:meta ratio). Consequently, starting with pre-fluorinated building blocks remains the optimal approach.

Industrial-Scale Optimization

Large-scale production (kilogram quantities) necessitates modifications to laboratory protocols:

  • Catalyst Recycling : Aluminum chloride is recovered via aqueous extraction and reused, reducing costs by 40%.

  • Continuous Flow Hydrolysis : Substituting batch reactors with continuous flow systems enhances hydrolysis efficiency (95% conversion vs. 82% in batches).

  • Solvent Recovery : Dichloromethane is distilled and recycled, aligning with green chemistry principles.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Acylation : Excess acyl chloride leads to di-substituted byproducts. Remedy: Strict stoichiometric control (1:1.05 acid chloride:substrate).

  • Ester Hydrolysis During Acylation : Moisture in AlCl₃ causes premature cleavage. Remedy: Use freshly sublimed AlCl₃ and anhydrous solvents.

Purification Challenges

The polar nature of the carboxylic acid complicates separation from unreacted starting materials. Gradient elution with acetone-hexane (10–40%) on silica gel columns resolves this issue .

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeConditionsOutcomeYieldSource
Nitric Acid OxidationContinuous-flow system, 60–80°C, HNO₃ (excess)Full conversion to target acid100%

This method, optimized for 2,4-dichloro-5-fluorobenzoic acid, highlights the efficiency of continuous-flow reactors in managing exothermic oxidation while minimizing byproducts .

Nucleophilic Substitution

The chlorine and fluorine atoms on the aromatic ring participate in substitution reactions. Key findings include:

Fluorine Retention

The electron-withdrawing effect of the carboxylic acid group deactivates the ring, making the fluorine atom resistant to nucleophilic displacement under mild conditions .

Chlorine Reactivity

The 2- and 3-chlorine atoms exhibit differential reactivity due to steric and electronic factors:

PositionReactivityReagents TestedOutcomeSource
2-ClLow (steric hindrance)NaOH, KOtBuMinimal substitution
3-ClModerateCsF, CF₃CO₂H activationPartial substitution with fluorine

Notably, trifluoroacetic acid activation enhances fluorination yields (up to 78% in analogous systems) .

Decarboxylation and Functionalization

The carboxylic acid group can undergo decarboxylation under thermal or catalytic conditions:

MethodConditionsProductNotesSource
Thermal Decarboxylation200–220°C, inert atmosphere3-(2,3-Dichlorophenyl)-5-fluorobenzeneRequires inert solvents
Metal-CatalyzedCuO, DMF, 150°CAryl halide derivativesLimited scalability

Esterification and Amidation

The carboxylic acid readily forms esters and amides, enabling further derivatization:

ReactionReagentsConditionsYieldApplicationSource
EsterificationSOCl₂, ROHReflux, 4–6 hrs85–92%Prodrug synthesis
AmidationEDC/HOBt, aminesRT, 12 hrs70–80%Bioactive conjugate design

Radical Pathways

Under radical-initiated conditions (e.g., UV light, peroxides), decomposition pathways compete with substitution:

InitiatorObservationByproductsSource
Benzoyl peroxideCleavage of C-Cl bondsBenzoic acid derivatives
UV LightRing defluorinationChlorinated biphenyls

Key Stability Considerations

  • Thermal Stability : Decomposition observed above 250°C, releasing HCl and HF .

  • pH Sensitivity : Precipitates in acidic media (pH < 3) but remains soluble in alkaline solutions .

Scientific Research Applications

Pharmaceutical Applications

A. Drug Development

The compound serves as an intermediate in the synthesis of several pharmaceutical agents. Its fluorinated and chlorinated phenyl groups enhance lipophilicity and biological activity, making it suitable for drug design. Research indicates that derivatives of this compound exhibit potential as anti-inflammatory and antibacterial agents due to their ability to interact with specific biological targets.

Case Study: Antibacterial Agents

In a study focused on synthesizing novel antibacterial compounds, researchers utilized 3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid as a starting material. The synthesized derivatives demonstrated significant activity against resistant bacterial strains, indicating the compound's utility in addressing antibiotic resistance issues.

B. Enzyme Inhibition Studies

The halogenated structure of this compound allows it to act as an enzyme inhibitor. Studies have shown that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways related to various diseases.

Enzyme Target Inhibition Type IC50 Value (µM)
Cyclooxygenase-2Competitive1.5
LipoxygenaseNon-competitive2.0

Material Science Applications

A. Synthesis of Functional Materials

The compound is also explored for its potential in creating advanced materials, particularly in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

B. Photonic Applications

Due to its unique electronic properties, this compound is being investigated for use in photonic devices. Researchers are studying its behavior under UV light exposure to assess its viability as a component in light-emitting diodes (LEDs) and other optoelectronic applications.

Environmental Applications

A. Pesticide Development

Given its structural characteristics, the compound shows promise in the development of new pesticides that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety profile compared to existing pesticide formulations.

B. Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for developing methods to detect and quantify halogenated compounds in environmental samples.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The target compound’s dichlorophenyl and fluorine substituents may enhance binding to hydrophobic enzyme pockets, while the carboxylic acid group enables ionic interactions. This dual functionality is advantageous in designing kinase inhibitors or antimicrobial agents .
  • Synthetic Challenges : and highlight methods for halogenated benzoic acid synthesis, including Pd-catalyzed cross-coupling and hydrolysis. Optimizing reaction conditions (e.g., temperature, catalyst loading) could improve yields for the target compound .
  • Analytical Characterization : Techniques such as NMR, IR, and mass spectrometry () are critical for verifying the structure and purity of halogenated benzoic acids, given their complex substitution patterns .

Biological Activity

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1261898-44-5
  • Molecular Weight: 285.09 g/mol

The compound features a dichlorophenyl group and a fluorobenzoic acid moiety, which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves coupling reactions using palladium catalysts under specific conditions to yield the desired product.

Antibacterial Activity

Recent studies have demonstrated that fluorinated benzoic acids exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 7.82 µg/mL to 15.63 µg/mL against pathogens such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strains
Compound A7.82Bacillus cereus
Compound B15.63Staphylococcus aureus
Compound C10.00Micrococcus luteus

Anti-inflammatory and Anticancer Properties

The compound has also been studied for its anti-inflammatory and anticancer activities. Research indicates that fluorinated compounds can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For example, derivatives of fluorinated benzoic acids have been shown to reduce inflammation markers in cellular models .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Interaction: It has been suggested that the compound interacts with specific receptors involved in pain and inflammation pathways.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of fluorinated benzoic acids demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, with MIC values comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that derivatives of this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and coupling reactions. For example, chlorination of a fluorobenzoic acid precursor using chlorine gas under controlled pH (10–10.2) and room temperature can yield intermediates, followed by coupling with 2,3-dichlorophenyl groups via Friedel-Crafts or Suzuki-Miyaura reactions . Optimization may involve adjusting stoichiometry, catalysts (e.g., palladium for cross-coupling), and reaction time. Refluxing with sulfuric acid and hydrogen peroxide for 3 hours can improve yield by minimizing side products .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR will show aromatic protons split by adjacent fluorine and chlorine substituents. 19^{19}F NMR confirms fluorine position (e.g., δ -110 to -120 ppm for meta-fluorine).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M-H]^- at m/z 262.949 (C13_{13}H6_6Cl2_2FO2_2) .
  • FTIR : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm1^{-1}) and C-F bonds (~1250 cm1^{-1}) are key .

Q. What are the critical physicochemical properties of this compound for formulation studies?

Key properties include:

  • Solubility : Limited in water due to aromatic Cl/F groups; DMSO or ethanol are preferred solvents.
  • pKa : ~2.5–3.0 (carboxylic acid group), influencing ionization in biological systems.
  • Thermal Stability : Decomposition above 200°C (TGA data recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • In vitro assays : Use standardized cell lines (e.g., HEK293 or HepG2) and controls for cytotoxicity.
  • Dose-response curves : Validate EC50_{50}/IC50_{50} values across multiple replicates.
  • Meta-analysis : Compare data from studies using identical protocols (e.g., Mittal et al., 2012, on antifungal activity) .

Q. What experimental strategies can elucidate the metabolic stability of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation).
  • LC-MS/MS : Quantify parent compound depletion and metabolite formation over time.
  • CYP inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungals).
  • QSAR : Correlate substituent electronegativity (Cl/F) with bioactivity to prioritize synthetic targets .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in chromatographic purity assessments?

  • HPLC method optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Adjust flow rate (1.0 mL/min) and UV detection (254 nm) for baseline separation.
  • Peak integration : Apply orthogonal techniques (e.g., LC-MS) to confirm co-eluting impurities .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

  • Probit analysis : Calculate LD50_{50} values with 95% confidence intervals.
  • ANOVA : Compare toxicity across treatment groups (e.g., zebrafish embryos vs. mammalian cells) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight263.09 g/mol
Melting Point194–197°C (predicted)
LogP (Octanol-Water)3.2 (Calculated via ACD/Labs)
Solubility in DMSO>50 mg/mL

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